ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Description
Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt characterized by an ethyl group and a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring.
Molecular Formula: C₁₀H₁₃ClF₃N
Molecular Weight: 247.67 g/mol
Key Features:
- Ortho-substituted trifluoromethylphenyl group.
- Secondary amine protonated as hydrochloride.
- Ethyl and benzyl substituents on the nitrogen atom.
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-5-3-4-6-9(8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAIRDGFCHKVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which significantly influences its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₉H₁₀ClF₃N
- Molecular Weight : 215.63 g/mol
- IUPAC Name : this compound
Structural Features
The presence of the trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The phenyl ring contributes to the compound's ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation.
| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | <10 | |
| Compound B | Jurkat (leukemia) | <5 | |
| This compound | Not yet tested | N/A | N/A |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research indicates that similar trifluoromethyl-substituted compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial protein synthesis or cell wall integrity.
Neuropharmacological Effects
Trifluoromethyl-containing compounds have been explored for their neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies suggest that these compounds can enhance binding affinities at various receptor sites, which could lead to improved therapeutic outcomes in neurological disorders.
| Study Focus | Results Summary |
|---|---|
| Binding Affinity at PCP Site | Increased binding affinity observed with trifluoromethyl substitution, indicating potential for enhanced neuroactivity . |
Study 2: Antimicrobial Screening
A screening of various trifluoromethyl-substituted compounds against common bacterial strains demonstrated that those with structural similarities to this compound exhibited notable antibacterial effects, suggesting a potential application in treating infections resistant to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Phenyl Ring Substitution : Variations in substituents on the phenyl ring can significantly alter biological activity and selectivity towards specific targets.
- Amine Functionality : The presence of an amine group is crucial for interaction with biological receptors.
Comparison with Similar Compounds
Substituted Benzylamine Hydrochlorides
These compounds feature a benzyl group attached to an amine, with variations in substituent positions and additional functional groups.
Key Differences :
- Amine Type : The target compound is a secondary amine, while others like [4-(trifluoromethyl)phenyl]methanamine HCl are primary amines, affecting reactivity and hydrogen-bonding capacity.
Amino Acid Derivatives
These compounds incorporate amino acid backbones with trifluoromethylphenyl groups.
Comparison :
- Chirality: The acetamide derivative (C₁₁H₁₃ClF₃NO₂) introduces a chiral center, which is absent in the target compound. This could lead to enantiomer-specific biological activity.
- Ester Functionality : The ester group enhances lipophilicity but may reduce metabolic stability compared to the target compound’s simpler amine structure .
Complex Aromatic/Ester-Containing Compounds
These include pharmaceuticals with trifluoromethylphenyl groups in larger scaffolds.
Comparison :
- Structural Complexity : Benfluorex impurities and Xaliproden HCl are larger molecules with additional functional groups (e.g., esters, heterocycles), which may enhance target specificity but complicate synthesis .
- Pharmacological Role : Xaliproden HCl is a 5-HT1A agonist, suggesting that trifluoromethylphenyl groups in the target compound could be explored for neuropharmacological applications .
Alkyl-Substituted Amine Hydrochlorides
These compounds lack aromatic rings but share the amine hydrochloride motif.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|
| (2,2-Difluoroethyl)(ethyl)amine HCl | C₄H₁₀ClF₂N | 145.58 | Difluoroethyl group, secondary amine |
Comparison :
- Synthetic Accessibility : The absence of aromatic rings in C₄H₁₀ClF₂N simplifies synthesis but reduces structural diversity.
Preparation Methods
Reductive Amination
Reductive amination involves condensing an aldehyde with a primary amine to form an imine intermediate, followed by reduction to the secondary amine. For ethyl({[2-(trifluoromethyl)phenyl]methyl})amine:
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Aldehyde Preparation : 2-(Trifluoromethyl)benzaldehyde serves as the starting material, synthesized via oxidation of 2-(trifluoromethyl)benzyl alcohol or formylation of 2-(trifluoromethyl)toluene.
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Imine Formation : Reacting the aldehyde with ethylamine in a polar aprotic solvent (e.g., methanol, ethanol) generates the Schiff base.
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Reduction : Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (e.g., Pd/C, H₂) reduces the imine to the secondary amine.
Example Conditions :
Alkylation of Primary Amines
Alkylation of 2-(trifluoromethyl)benzylamine with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) forms the secondary amine. To avoid over-alkylation:
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Use a large excess of 2-(trifluoromethyl)benzylamine.
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Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
Example Conditions :
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Reagents: 2-(Trifluoromethyl)benzylamine, ethyl bromide (1.2 equiv), K₂CO₃
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Solvent: Acetonitrile
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Temperature: 60–80°C
-
Yield: ~60–70%
Crystallization and Purification
Crystallization is critical for obtaining high-purity hydrochloride salts. The patent WO2021117057A1 outlines a solvent-mediated crystallization process for a structurally related compound, N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride:
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Solvent Selection : A mixture of ethyl acetate and water (3:1 v/v) at 60–70°C ensures solubility while enabling cooling-induced crystallization.
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Isolation : Hot filtration removes impurities, followed by gradual cooling to 25°C to precipitate crystalline product.
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Characterization : Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm polymorphic form and thermal stability.
Adapted Protocol for Target Compound :
-
Solvent System : Ethyl acetate/water (4:1 v/v)
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Temperature Profile : Dissolve crude amine hydrochloride at 65°C, filter, cool to 5°C over 4 hours.
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Yield : ~85–90% (estimated)
Process Optimization and Scalability
Reducing Agent Efficiency
Comparative studies of reducing agents (Table 1) highlight STAB as superior for reductive amination due to mild conditions and compatibility with moisture. Catalytic hydrogenation (Pd/C, H₂) offers scalability but requires high-pressure equipment.
Table 1: Reducing Agents for Imine Intermediate
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| STAB | Methanol | 25 | 82 |
| NaBH₄ | THF | 0 | 45 |
| Pd/C, H₂ | Methanol | 50 | 78 |
Solvent Impact on Crystallization
Ethyl acetate/water mixtures enhance crystal morphology by modulating solubility. The patent reports particle sizes of D(0.9) < 25 µm for analogous compounds, ensuring free-flowing crystals suitable for formulation.
Challenges and Mitigation Strategies
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Byproduct Formation :
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Issue : Over-alkylation in alkylation routes.
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Solution : Use excess primary amine or switch to reductive amination.
-
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Polymorphism :
Q & A
Q. What are the established synthetic routes for ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 2-(trifluoromethyl)benzyl chloride with ethylamine, followed by hydrochloric acid salt formation . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control : Maintaining 0–5°C during alkylation minimizes side reactions .
- Purification : Recrystallization from ethanol/ether mixtures improves purity (>98%) .
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Alkylation | Ethylamine, DMF, NaHCO₃ | 72–85% | 95–98% |
| Reductive amination | 2-(Trifluoromethyl)benzaldehyde, NaBH₃CN | 68% | 93% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Prioritize signals at δ 3.2–3.5 ppm (CH₂N) and δ 7.4–7.8 ppm (aromatic CF₃) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 248.0921 (calc. 248.0918) .
- X-ray crystallography : Use SHELXL for refinement; expect C–Cl⋯N hydrogen bonding in the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve synthetic challenges related to competing nucleophilic substitution pathways during alkylation?
Methodological Answer: Competing pathways arise due to the electrophilicity of the benzyl chloride and steric hindrance from the trifluoromethyl group. Mitigation strategies:
Q. What experimental approaches are recommended for investigating the compound's potential as a serotonin receptor modulator?
Methodological Answer: Given structural similarities to tranylcypromine derivatives :
Radioligand binding assays : Test affinity for 5-HT₂C receptors using [³H]-mesulergine.
Functional assays : Measure cAMP modulation in HEK293 cells expressing recombinant receptors.
Molecular docking : Use Schrödinger Suite to model interactions with Ser³.36 and Phe⁶.52 residues .
Key Data Interpretation Tip:
Contradictory binding data may arise from protonation state differences; perform assays at physiological pH (7.4) .
Q. How should researchers design crystallization experiments to obtain high-quality single crystals for X-ray diffraction?
Methodological Answer:
- Solvent system : Use slow vapor diffusion of diethyl ether into a saturated methanol solution .
- Temperature gradient : Cool from 25°C to 4°C at 0.1°C/hour to promote ordered lattice formation.
- Additives : 5% (v/v) acetonitrile reduces polymorphism risk .
Troubleshooting:
If crystals are needle-like, switch to a 1:2 ethanol/water mixture to enhance aspect ratio .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- LogP prediction : Use MarvinSketch (ChemAxon) to estimate logP = 2.1; modify with polar substituents to improve solubility .
- Metabolic stability : Run CYP450 isoform interaction simulations (e.g., CYP2D6) in GastroPlus .
- Toxicity screening : Apply Derek Nexus to flag potential hepatotoxicity from the trifluoromethyl group .
Q. What strategies address discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and normalize to reference agonists .
- Control for salt form : Compare free base and hydrochloride salt activities; adjust buffer ionic strength if needed .
- Meta-analysis : Apply Bayesian statistics to reconcile IC₅₀ variations (>2-log differences) .
Q. How can researchers leverage this compound’s trifluoromethyl group for isotopic labeling in mechanistic studies?
Methodological Answer:
- ¹⁹F NMR : Track metabolic products using the CF₃ group’s distinct chemical shift (δ -60 to -65 ppm) .
- Radiofluorination : Synthesize [¹⁸F] analogs via nucleophilic aromatic substitution for PET imaging .
- Isotope effects : Compare reaction rates of CF₃ vs. CD₃ derivatives to elucidate rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
